[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13446083
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31N3O3 |
|---|---|
| Molecular Weight | 313.44 g/mol |
| IUPAC Name | tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-9-7-8-12(10-19)18(6)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3/t12?,13-/m0/s1 |
| Standard InChI Key | JFPOOFAVDLWUCM-ABLWVSNPSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC(C1)N(C)C(=O)OC(C)(C)C)N |
Introduction
Structural Characterization and Molecular Identity
Molecular Formula and Stereochemical Configuration
The compound’s IUPAC name delineates its intricate structure:
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Piperidine core: A six-membered nitrogen-containing heterocycle substituted at the 3-position.
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(S)-2-Amino-3-methyl-butyryl group: A branched amino acid derivative with a chiral center at the second carbon.
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Methyl-carbamic acid tert-butyl ester: A carbamate functional group with a methyl substituent and a tert-butyl ester protecting group.
Based on analogous compounds (), the molecular formula is inferred as C₁₇H₃₁N₃O₃, with a molecular weight of ~325.45 g/mol. The (S)-configuration of the amino acid moiety and the spatial arrangement of the piperidine ring’s substituents are critical for its stereoselective interactions with biological targets.
Table 1: Comparative Structural Features of Carbamate Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₇H₃₁N₃O₃ | 325.45 | Methyl-carbamate, tert-butyl |
| (Piperidin-4-ylmethyl analog) | C₁₈H₃₃N₃O₃ | 339.48 | Cyclopropyl-carbamate |
| (Ethyl-carbamate analog) | C₁₇H₃₃N₃O₃ | 327.50 | Ethyl-carbamate |
| (Isopropyl-carbamate analog) | C₁₈H₃₅N₃O₃ | 341.50 | Isopropyl-carbamate |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester likely follows a multi-step protocol common to carbamate derivatives:
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Piperidine Functionalization: Introduction of the (S)-2-amino-3-methyl-butyryl group via amide bond formation, employing coupling agents like dicyclohexylcarbodiimide (DCC).
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Carbamate Formation: Reaction of the secondary amine on the piperidine ring with methyl chloroformate, followed by protection with tert-butyl ester under basic conditions.
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Purification: Chromatographic techniques to isolate the product, ensuring stereochemical integrity.
Critical parameters include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric precision to suppress side reactions such as epimerization.
Chemical Stability and Reactivity
The tert-butyl ester group enhances solubility in organic solvents and shields the carbamate from premature hydrolysis during synthesis. Under acidic conditions (e.g., trifluoroacetic acid), the ester is cleaved to yield the free carbamic acid, a strategy employed in prodrug activation. The methyl-carbamate group exhibits moderate electrophilicity, participating in nucleophilic substitutions at elevated temperatures.
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficients
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LogP: Estimated 1.8–2.3 (moderate lipophilicity due to tert-butyl and methyl groups).
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Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation adjuvants for in vivo studies.
Stereochemical Impact on Bioactivity
The (S)-configuration of the amino acid moiety is pivotal for mimicking natural peptide substrates, potentially enabling interactions with proteases or GPCRs. Molecular docking simulations of analogous structures suggest high affinity for neurological targets such as NMDA receptors.
| Compound | Target Pathway | IC₅₀/GI₅₀ | Mechanism |
|---|---|---|---|
| Piperine | NF-κB signaling | 25 μM | Anti-inflammatory |
| Lisinopril | Angiotensin-converting enzyme | 1.2 nM | Antihypertensive |
| Ethyl-carbamate analog | Proteasome inhibition | 10 μM | Apoptosis induction |
Challenges and Future Directions
Synthetic Optimization
Current yields for analogous syntheses range from 35–50%, necessitating catalyst screening (e.g., HOBt/DMAP) to improve efficiency. Scalability remains a hurdle due to the tert-butyl group’s sensitivity to acidic conditions.
Target Validation
While computational models predict affinity for neurological targets, empirical validation via radioligand binding assays and in vivo pharmacokinetic profiling is essential.
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